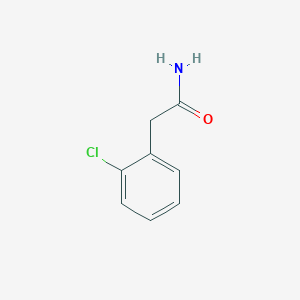

2-(2-Chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJGNXYBEZIOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348858 | |

| Record name | 2-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-06-1 | |

| Record name | 2-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design of 2 2 Chlorophenyl Acetamide Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The biological profile of phenylacetamide derivatives is highly sensitive to the position and nature of substituents on both the phenyl ring and the acetamide (B32628) side chain.

The placement of the chlorine atom on the phenyl ring is a critical determinant of activity. Studies on related scaffolds have shown that positional isomers can exhibit vastly different biological effects. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the compound featuring an ortho-chlorine moiety on the phenyl ring was identified as the most potent derivative against HeLa cancer cells. ijcce.ac.ir This highlights the significant impact of the substituent's position, with the ortho-position potentially facilitating a key interaction with the biological target that is not possible for meta- or para-isomers. ijcce.ac.ir

Beyond positional isomerism, the nature of the substituent itself plays a vital role.

Halogen Substitution : The presence and type of halogen on the acetamide moiety can drastically alter activity. In one study, replacing the chloro-substituent on an indole-based acetamide with hydrogen led to a threefold reduction in antiparasitic activity. nih.gov A comparative analysis of 2-chloro-N-(2-chlorophenyl)acetamide and its bromo-analogue, 2-bromo-N-(2-chlorophenyl)acetamide, revealed that while they adopt similar conformations, the subtle differences in electronegativity and size between chlorine and bromine can influence intermolecular interactions like hydrogen bonds and weaker C-H···Cl and Br···Br interactions, which in turn can affect crystal packing and bioavailability. researchgate.net

Alpha-Carbon Substitution : The substitution on the carbon alpha to the carbonyl group in the acetamide chain is particularly influential. Research has demonstrated that the presence of a chlorine atom on this alpha carbon can introduce or significantly enhance antimicrobial activity. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chlorine atom to the alpha carbon, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, resulted in a compound capable of inhibiting 96.6% of C. albicans strains. mdpi.com Further modifications, such as the introduction of a second chlorine atom to create 2,2-dichloroacetamides, can again alter the biological effect. In a study on thiazole (B1198619) scaffolds, 2-chloroacetamides showed significant cytotoxic activity, whereas their 2,2-dichloroacetamide (B146582) counterparts had negligible activity, likely due to differences in their electronic properties and reactivity. uran.ua

Table 1: Effect of Substituent Variation on Biological Activity

| Compound Class | Key Structural Variation | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiazolyl Phenylacetamides | Ortho-chloro vs. other positions on phenyl ring | Ortho-chloro isomer showed the highest anticancer activity against HeLa cells. | ijcce.ac.ir |

| N-Acetamide Indoles | Removal of 2-chloro substituent | 3-fold reduction in antiparasitic activity. | nih.gov |

| N-(2-chlorophenyl)acetamides | α-chloro vs. α-bromo on acetamide | Leads to similar conformations but different intermolecular interactions. | researchgate.net |

| N-(2-hydroxyphenyl)acetamides | Presence vs. absence of α-chloro on acetamide | Addition of α-chloro atom introduced potent antifungal activity. | mdpi.com |

| Acetamides with Thiazole Scaffolds | α-chloro vs. α,α-dichloro on acetamide | 2-chloroacetamides were cytotoxic; 2,2-dichloroacetamides were not. | uran.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chloroacetamide Scaffolds

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chloroacetamide scaffolds, QSAR studies have been instrumental in predicting their antimicrobial and anticancer potential and in guiding the synthesis of more effective analogues. researchgate.netmdpi.com

A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides screened them for antimicrobial potential using QSAR analysis before laboratory testing. researchgate.net The models relied on cheminformatics predictors like Molinspiration, SwissADME, PreADMET, and PkcSM. These tools calculate various molecular descriptors, including:

Lipophilicity (logP): A measure of a compound's solubility in fats, oils, and lipids, which affects its ability to cross biological membranes.

Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Pharmacokinetic Properties: Predictions related to absorption, distribution, metabolism, and excretion (ADME).

The QSAR analysis confirmed that the biological activity of these chloroacetamides is conditioned by the type of substituents present. tandfonline.com For example, all twelve compounds met the criteria of Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net Such in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.netresearchgate.net In another study, a 2D-QSAR model for imidazoquinazoline derivatives helped to identify potentially potent antitumor compounds for synthesis and testing. mdpi.com

Table 2: Key Parameters in QSAR Modeling of Chloroacetamide Scaffolds

| QSAR Parameter/Method | Description | Relevance to Chloroacetamides | Reference |

|---|---|---|---|

| Lipinski's Rule of Five (Ro5) | A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Used to predict the biological activity and good oral bioavailability of N-(substituted phenyl)-2-chloroacetamides. | researchgate.net |

| Veber's and Egan's Methods | Extensions/refinements to Ro5, focusing on parameters like polar surface area and number of rotatable bonds. | Applied alongside Ro5 to predict the biological activity of novel chloroacetamides. | researchgate.net |

| Cheminformatics Predictors (e.g., SwissADME) | Software that calculates physicochemical properties, pharmacokinetics, and druglikeness. | Used to establish a quantitative relationship between the structure of chloroacetamides and their antimicrobial potential. | researchgate.net |

| 2D-QSAR | A mathematical model correlating 2D structural features with biological activity. | A predictive QSAR model was developed for imidazoquinazoline derivatives to explore potent antitumor compounds. | mdpi.com |

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational design involves using the knowledge of a biological target's structure and the SAR of known active compounds to design more potent and selective molecules. This approach has been successfully applied to scaffolds incorporating the 2-chlorophenylacetamide moiety.

One key principle is scaffold hybridization , where pharmacologically active moieties are combined to create a new molecule with enhanced or synergistic effects. For example, quinazoline (B50416) is a privileged scaffold in medicinal chemistry with diverse biological activities. nih.gov In one study, researchers designed novel acetylcholine (B1216132) esterase (AChE) inhibitors for potential Alzheimer's disease treatment by synthesizing hybrids of a quinazolinone core and various N-substituted chloroacetamides, including N-(4-chlorophenyl)-2-chloroacetamide. nih.gov

Another principle is the identification of a "warhead" group that can form a key interaction, often covalent, with the target. The chloroacetamide group itself can act as such a warhead. Its insertion into a suitable scaffold was identified as a valuable strategy to develop irreversible inhibitors of Fibroblast Growth Factor Receptor (FGFR) for treating certain cancers. researchgate.net

SAR-guided optimization is also a core tenet. In the design of urease inhibitors, a study found that furan (B31954) chalcone (B49325) derivatives containing a 2-chloro moiety were among the most potent compounds, even more so than the reference drug thiourea. researchgate.net This finding from SAR studies established the 2-chloro substituted scaffold as a promising lead for designing new urease inhibitors. researchgate.net Similarly, the rational design of modafinil (B37608) analogues, where substituents like halogens were systematically added to the diphenyl rings, was used to probe the structural requirements for binding to the dopamine (B1211576) transporter (DAT). acs.org

Table 3: Examples of Rational Design Incorporating Chloroacetamide Features

| Target/Goal | Design Strategy | Role of Chloro-Phenyl/Acetamide Moiety | Result | Reference |

|---|---|---|---|---|

| Urease Inhibition | SAR-guided optimization of furan chalcones. | Identified as a key feature for high potency. | 2-chloro substituted derivative was a more potent inhibitor than the reference drug. | researchgate.net |

| AChE Inhibition (Alzheimer's) | Hybridization of quinazoline and chloroacetamide scaffolds. | The N-aryl chloroacetamide fragment was attached to the quinazoline core. | Created novel candidates with potential anti-Alzheimer activity. | nih.gov |

| Dopamine Transporter (DAT) Binding | Systematic substitution on modafinil analogues. | Halogen substituents were added to the phenyl rings to probe binding interactions. | Elucidated structural requirements for selective DAT binding. | acs.org |

| FGFR Inhibition (Cancer) | Insertion of a reactive "warhead". | The chloroacetamide group was used as a warhead to achieve irreversible binding. | Proposed as a valuable strategy for developing a new generation of FGFR inhibitors. | researchgate.net |

Comparative Analysis with Related N-Aromatic Amides

Comparing the structure of 2-(2-Chlorophenyl)acetamide with related N-aromatic amides provides insight into how subtle structural modifications influence solid-state geometry and potential biological interactions. X-ray crystallography studies have been particularly informative.

A comparison between 2-chloro-N-phenylacetamide (NPCA) and 2-chloro-N-(2-chlorophenyl)-acetamide reveals that the conformation of the C-Cl and C=O bonds in the side chain is syn (on the same side) to each other in both molecules. researchgate.net However, the presence of the ortho-chloro substituent in 2-chloro-N-(2-chlorophenyl)-acetamide introduces significant conformational differences. The conformation of the N-H bond is syn to the ortho-Cl substituent in the aniline (B41778) ring. researchgate.net Furthermore, the amide group's dihedral angle with the phenyl ring is affected. researchgate.net

Introducing other substituents further alters the structure. In 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the two methyl groups on the aromatic ring impose significant steric hindrance. This influences the molecule's conformation and crystal packing. While intermolecular N-H···O hydrogen bonds are a common feature linking these amide molecules into chains, the specific arrangement and strength of these bonds can differ. researchgate.net For instance, the chloro-substitution at the α-position of the acetamide slightly elongates the C-N bond compared to unsubstituted analogues.

The herbicide Alachlor, which is 2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide, provides another point of comparison. Its N-substituted methoxymethyl group and the two ethyl groups on the phenyl ring lead to hindered rotation around the N-carbonyl bond, resulting in rotational isomerism, a feature not seen in simpler analogues like 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). evitachem.com These structural variations are critical as they dictate how a molecule can interact with a specific biological target.

Table 4: Comparative Structural Features of Related N-Aromatic Amides

| Compound | Key Structural Features | Reference |

|---|---|---|

| 2-Chloro-N-phenylacetamide | N-H and C=O bonds are anti; C-Cl and C=O bonds are syn. Amide group makes a dihedral angle of 16.0° with the phenyl ring. | researchgate.net |

| 2-Chloro-N-(2-chlorophenyl)acetamide | Conformation of C-Cl and C=O bonds is syn, similar to the phenylacetamide analogue. N-H bond is syn to the ortho-Cl substituent. | researchgate.netresearchgate.net |

| 2-Bromo-N-(2-chlorophenyl)acetamide | Conformation is similar to the 2-chloro analogue, with the N-H bond syn to the ortho-Cl. Forms molecular chains via N-H···O hydrogen bonds. | researchgate.net |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethyl substitution imposes steric hindrance. Acetamide group is oriented perpendicular to the aromatic ring. α-chloro substitution elongates the C-N bond. | |

| Alachlor | Contains N-methoxymethyl and 2,6-diethylphenyl groups. Exhibits rotational isomerism due to hindered rotation around the N-carbonyl bond. | evitachem.com |

Pharmacological and Biological Research of 2 2 Chlorophenyl Acetamide

Antimicrobial Activity Investigations

The antimicrobial properties of chloroacetamide derivatives have been evaluated against a range of pathogens, demonstrating notable efficacy, particularly against bacteria.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Research into N-substituted phenyl-2-chloroacetamides has consistently shown their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govneliti.comneliti.com In a comprehensive study, various chloroacetamide analogues were tested against representative bacterial strains. The findings indicated that all tested chloroacetamides were effective against the Gram-positive bacterium Staphylococcus aureus. nih.gov However, they exhibited lower efficacy against the Gram-negative bacterium Escherichia coli. nih.gov The presence of a chloro atom in the acetamide (B32628) structure is considered a significant factor in enhancing antimicrobial activity. nih.gov Studies on related compounds, such as 2-chloro-N-(3-hydroxyphenyl)acetamide, also showed appreciable activity against both S. aureus and E. coli. neliti.comneliti.com

Activity against Drug-Resistant Microorganisms (e.g., Methicillin-resistant Staphylococcus aureus (MRSA))

A significant finding in the study of chloroacetamides is their activity against drug-resistant bacterial strains. The same research that confirmed their efficacy against S. aureus also established their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that these compounds could be promising candidates for addressing the challenge of antibiotic resistance. The activity against MRSA has been a consistent finding in the evaluation of N-(substituted phenyl)-2-chloroacetamides. nih.gov

Table 1: Summary of Antimicrobial Efficacy of Chloroacetamide Analogues

| Microbial Strain | Type | Efficacy of Chloroacetamides | Reference |

| Staphylococcus aureus | Gram-Positive | Effective | nih.gov |

| Escherichia coli | Gram-Negative | Less Effective | nih.gov |

| MRSA | Drug-Resistant | Effective | nih.gov |

Anticancer Research and Cytotoxicity Profiles

Derivatives of 2-(2-chlorophenyl)acetamide have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic effects on various cancer cell lines.

In Vitro Cytotoxicity Assessments (e.g., Caco-2 and A549 cell lines)

The in vitro cytotoxicity of compounds related to this compound has been evaluated against several human cancer cell lines, including the lung carcinoma cell line (A549) and the colorectal adenocarcinoma cell line (Caco-2). nih.gov Research on new spirooxindole candidates demonstrated that Caco-2 cells were among the most sensitive cell lines tested. nih.gov

In one study, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were tested, and while U87 (glioblastoma) and Hela (cervical cancer) cells were more sensitive, the A549 cell line proved to be more resistant to the tested compounds. ijcce.ac.ir Conversely, other research involving 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives found potent antiproliferative activity against A549 cells. nih.gov For instance, compound 10b from this series exhibited a strong inhibitory concentration (IC50) of 12.0 nM against the A549 cell line. nih.gov

Similarly, studies on thiazolidine-2,4-dione derivatives showed that Caco-2 was the most sensitive cell line, with one compound achieving an IC50 of 1.5μM. nih.gov Another compound in the same study displayed the most potent cytotoxic activity against the A549 cell line with an IC50 of 85 μM. nih.gov

Table 2: Selected In Vitro Cytotoxicity Data for Related Acetamide Derivatives

| Compound Type | Cell Line | Activity (IC50) | Reference |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549 | 12.0 nM | nih.gov |

| Thiazolidine-2,4-dione derivative (14a) | Caco-2 | 1.5 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (10a) | A549 | 85 µM | nih.gov |

| N-(2-chlorophenyl) acetamide pyrimidine (B1678525) derivative (5a) | HepG2 | 0.067 µM | researchgate.net |

Potential as Antileukemic Agents

The potential for this compound derivatives to act as antileukemic agents has also been explored. Research on 2-[(2,6-dichlorophenyl amino)-phenyl]-acetic acid derivatives has suggested antileukemic potential. yu.edu.jo More specifically, studies on indole (B1671886) derivatives containing a 2-chloro-acetamide structure have shown potent activity against the human chronic myeloid leukemia cell line (K562). nih.gov One particular derivative, compound 10b , was identified as the most potent, with an IC50 value of 10 nM against K562 cells. nih.gov This indicates a promising avenue for the development of targeted therapies for leukemia.

Anti-inflammatory and Analgesic Potential (via related pyrazole (B372694) derivatives)

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, extensive research on related pyrazole derivatives highlights a strong potential for this class of compounds. researchgate.netresearchgate.netamazonaws.com Pyrazole derivatives, which can be synthesized from related starting materials, have demonstrated significant anti-inflammatory and analgesic activities. researchgate.netresearchgate.netmdpi.com

The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway. tandfonline.com For example, a study of various pyrazole derivatives found that many were more potent against the COX-2 isozyme than the COX-1 isozyme, which is a desirable characteristic for reducing gastrointestinal side effects. tandfonline.com Some pyrazole sulphonamide derivatives have shown potent COX-2 inhibitory activity with IC50 values as low as 0.01 µM, surpassing the effectiveness of conventional drugs like celecoxib (B62257) and indomethacin (B1671933) in some assays. tandfonline.com These findings suggest that the core structure, when incorporated into or used to synthesize pyrazole rings, can lead to potent anti-inflammatory and analgesic agents. amazonaws.commdpi.com

Enzyme Inhibition Studies and Receptor Interactions

Cyclooxygenase Enzyme Modulation (via related pyrazole derivatives)

Research into pyrazole derivatives has highlighted their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comacs.org Pyrazole-based compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties. mdpi.comacs.org

Specifically, certain pyrazole derivatives have demonstrated significant inhibitory activity against the COX-2 enzyme. mdpi.comresearchgate.net For instance, a series of N-methanesulfonyl-pyridinyl-substituted trifluoromethyl-pyrazole derivatives were evaluated for their selective COX-2 inhibitory potential. mdpi.com One compound with a hydroxymethyl group positioned ortho to a sulfonamide group showed notable inhibitory potency and selectivity for the COX-2 enzyme. mdpi.com

Further studies on pyrazolylbenzyltriazoles indicated moderate to strong inhibitory action against both COX-1 and COX-2. acs.org Similarly, dihydropyrazole sulfonamide derivatives have been synthesized and assessed, with some exhibiting potent and selective inhibition of COX-2. acs.org The structural features of these pyrazole derivatives, often incorporating moieties like 2-oxo-5H-furan or 1,3-oxazole, contribute to their COX-II inhibitory effects. acs.org These findings underscore the therapeutic potential of pyrazole-containing compounds in managing inflammation. mdpi.comacs.org

Inhibition of Bone Resorption and Osteoclast Activity (via related phenoxy derivatives)

Derivatives of this compound, particularly those with phenoxy substitutions, have been investigated for their role in bone metabolism. One such derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), has demonstrated a significant, dose-dependent decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of osteoclasts. nih.gov This inhibition of osteoclast differentiation occurs without causing significant cell death. nih.gov

Osteoclasts are responsible for breaking down bone tissue, and their overactivity can lead to diseases like osteoporosis. nih.govdovepress.com PPOA-N-Ac-2-Cl was found to diminish bone resorption activity and the formation of the F-actin ring, a critical structure for osteoclast function. nih.gov The compound achieved this by downregulating the expression of key genes involved in osteoclastogenesis, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). nih.gov Furthermore, it reduced the protein levels of Cathepsin K (CtsK), a crucial protease in bone resorption. nih.gov These findings suggest that phenoxy derivatives of this compound could be potential therapeutic agents for treating bone diseases characterized by excessive osteoclast activity. nih.govsmolecule.com

Investigation of Mechanism of Action

Molecular Target Identification and Validation

The biological effects of this compound and its derivatives are linked to their interactions with specific molecular targets. For phenoxy derivatives like PPOA-N-Ac-2-Cl, a key molecular target identified is TNF receptor-associated factor 6 (TRAF6). nih.gov By downregulating TRAF6, the compound inhibits the signaling cascade mediated by the receptor activator of nuclear factor kappa-Β ligand (RANKL), which is essential for osteoclast differentiation. nih.gov

In the context of antimicrobial and anticancer activities, chloroacetamide derivatives are thought to function by inhibiting essential protein synthesis or disrupting cell membrane integrity in microorganisms. In cancer cells, these compounds may interfere with signaling pathways that control cell growth and apoptosis, leading to cell death. The halogen substituents on the phenyl ring are believed to enhance the interaction of these compounds with their biological targets.

Disruption of Cellular Processes

The mechanism of action for this compound derivatives often involves the disruption of fundamental cellular processes. smolecule.com For example, PPOA-N-Ac-2-Cl disrupts osteoclast function by inhibiting the formation of the F-actin ring, which is essential for the cell to attach to the bone surface and carry out resorption. nih.gov This disruption is a direct consequence of the compound's interference with the genetic and protein machinery of the osteoclast. nih.gov

In a broader sense, chloroacetamide derivatives can interfere with cellular processes crucial for the survival of cancer cells and microorganisms. This can include the inhibition of protein synthesis and the compromising of cell membrane integrity. The cytotoxic effects observed in breast cancer cell lines, for instance, are likely due to the inhibition of enzymes vital for cell proliferation. The evasion of apoptosis is a key characteristic of cancer cells, and compounds that can disrupt the cellular pathways controlling this process are of significant therapeutic interest. nih.gov

Membrane Penetration Mechanisms of Halogenated Analogues

The presence of halogens in the chemical structure of acetamide analogues can significantly influence their ability to penetrate cell membranes. uio.no Halogenated compounds are often lipophilic, which can facilitate their passage through the lipid bilayers of cell membranes. uio.nouantwerpen.be This property is crucial for the compounds to reach their intracellular targets and exert their biological effects.

Studies on halogenated phenazine (B1670421) analogues, for example, have shown that they can efficiently penetrate cell membranes, which corresponds to their cytotoxic potency. uio.no However, factors like high lipophilicity can also present challenges in terms of solubility and purification. uio.no The ability of bacteria to alter their membrane chemistry is a known mechanism of antibiotic resistance, highlighting the importance of membrane penetration for antimicrobial agents. nih.govnih.gov Research using techniques like the parallel artificial membrane permeability assay (PAMPA) helps in evaluating the membrane permeability of these compounds. uio.no

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Chlorophenyl Acetamide and Analogues

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis and Conformation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule and probing its conformational state. In 2-(2-chlorophenyl)acetamide and its analogues, characteristic vibrational frequencies confirm the presence of key structural motifs.

The IR spectrum of 2-(o-chlorophenyl)acetamide is available for review. spectrabase.com For related chloro-substituted acetamides, the carbonyl (C=O) stretching vibration is a strong indicator, typically appearing in the range of 1649–1687 cm⁻¹. For instance, in 2-chloro-N-phenylacetamide, the C=O stretch is observed around 1680 cm⁻¹. The N-H stretching of the secondary amide is often seen as a broad band around 3300 cm⁻¹, while the C-Cl stretching in aliphatic chloro groups is found near 756 cm⁻¹.

In a study of 2-chloro-N-(3-fluorophenyl)acetamide, the C=O stretch was recorded at 1674.9 cm⁻¹, with N-H stretching observed in the 3510–3120 cm⁻¹ range and C-Cl stretching between 850–550 cm⁻¹. iucr.org Similarly, for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the amide functional group's trans conformation is supported by the IR data. nih.gov The FT-IR spectrum of a complex phenylacetamide derivative showed the characteristic NH peak of the acetamide (B32628) group at 3277 cm⁻¹ and the C=O bond of the amide group at 1667 cm⁻¹. iucr.orgiucr.org These spectral signatures are crucial for confirming the molecular identity and providing insights into the electronic environment of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is essential for the complete structural elucidation of this compound and its analogues.

For 2-(o-chlorophenyl)acetamide, ¹H and ¹³C NMR spectra have been recorded, with the data available in spectral databases. spectrabase.com In a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, the ¹H NMR spectrum in DMSO-d6 shows a singlet for the NH proton at δ 10.49 ppm and a singlet for the -CH2- protons at δ 2.47 ppm. The aromatic protons appear as multiplets between δ 6.83 and δ 7.57 ppm. iucr.org The ¹³C NMR spectrum for the same compound shows the carbonyl carbon at δ 165.41 ppm and the methylene (B1212753) carbon at δ 43.92 ppm. iucr.org

Studies on various N-(aryl)-substituted acetamides, including N-(2-chlorophenyl)-substituted acetamides, have shown that the chemical shifts of the aromatic protons are not significantly altered by the introduction of a chlorine substituent on the benzene (B151609) ring. znaturforsch.comresearchgate.net However, the ¹³C-1 and ¹³C-4 chemical shifts are sensitive to changes in the side chain. znaturforsch.comresearchgate.net For example, in N-((4-chlorophenyl)methyl)acetamide, the ¹H NMR spectrum shows the NH proton at δ 8.4 ppm, the methylene protons of the benzyl (B1604629) group at δ 4.29 ppm, and the methyl protons of the acetyl group at δ 1.99 ppm. The aromatic protons appear in the range of δ 7.19-7.29 ppm.

The analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecular structure, confirming the connectivity and substitution patterns.

X-ray Diffraction Analysis of Solid-State Structures

Crystal Packing and Intermolecular Interactions (e.g., N–H···O Hydrogen Bonding, C–H···Cl Interactions, Br···Br Interactions, π–π Interactions)

The solid-state architecture of phenylacetamide derivatives is largely dictated by a network of intermolecular interactions. A recurring and dominant feature is the formation of intermolecular N–H···O hydrogen bonds. nih.gov These interactions link molecules into infinite chains, creating a stable crystal lattice. nih.govresearchgate.net In 2-chloro-N-phenylacetamide, these hydrogen bonds form chains running along the iucr.org direction. nih.govresearchgate.net Similarly, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains via N–H···O hydrogen bonds. researchgate.net

In addition to the strong N–H···O hydrogen bonds, weaker interactions also play a significant role in the crystal packing. In the structure of 2-bromo-N-(2-chlorophenyl)acetamide, the primary N–H···O hydrogen-bonded chains are further linked into pairs by much weaker C–H···Cl and Br···Br interactions. iucr.org The presence of π-π stacking interactions between aromatic rings is another common feature that contributes to the stability of the crystal packing in these compounds. nih.gov For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, π-π interactions are observed between inversion-related molecules with a distance of 3.8890 (14) Å between the ring centroids. nih.gov Hirshfeld surface analysis of this compound revealed that H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H contacts are the most significant in the crystal packing. nih.gov

Conformation Analysis of Amide and Phenyl Moieties (e.g., syn/anti conformations of N—H, C=O, C—Cl bonds)

X-ray diffraction studies provide precise details about the conformation of the molecule, including the relative orientations of different functional groups. In many chloroacetamides, specific conformational preferences are observed. For 2-chloro-N-phenylacetamide, the conformation of the N–H and C=O bonds is anti to each other, while the C–Cl and C=O bonds in the side chain are in a syn conformation. nih.govresearchgate.net This same syn conformation of the C–Cl and C=O bonds is also observed in 2-chloro-N-(2-chlorophenyl)-acetamide. nih.gov

In the analogue 2-bromo-N-(2-chlorophenyl)acetamide, the N–H bond is syn to the ortho-Cl substituent on the aniline (B41778) ring and anti to both the C=O and C–Br bonds in the side chain. iucr.org The amide functional group in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide adopts a trans conformation, with the four atoms (O1, C2, N1, H1) being nearly coplanar. nih.goviucr.org This trans conformation facilitates the formation of hydrogen-bonded chains. nih.gov The conformation of the N-H bond in 2,2,2-tribromo-N-(4-chlorophenyl)acetamide is anti to the C=O bond in the side chain. iucr.org

Dihedral Angle Determinations

Dihedral angles, which describe the rotation around a chemical bond, are critical parameters for defining the three-dimensional shape of a molecule. X-ray crystallography allows for their precise measurement.

Computational Chemistry and Molecular Modeling of 2 2 Chlorophenyl Acetamide

Molecular Docking Investigations for Ligand-Target Interactions

Prediction of Binding Affinities with Biological Macromolecules (e.g., Caspase 3, NF-KAPPA-B, P53 proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in forecasting the binding affinity of ligands, such as 2-(2-Chlorophenyl)acetamide derivatives, to the active sites of biological macromolecules.

While direct docking studies on the parent compound this compound with Caspase-3, NF-kappa B (NF-κB), and p53 were not found, research on structurally related compounds provides valuable insights into its potential interactions. For instance, a study on bis-tetrazole acetamides synthesized a derivative, 2,2'-(5,5'–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide (B32628), which incorporates the 2-chlorophenyl acetamide moiety. nih.gov Molecular docking analysis of this derivative demonstrated a strong interaction with Caspase-3, exhibiting a binding energy of -10.0 kJ/mol. nih.gov

Dysregulation of proteins like Caspase-3, p53, and NF-κB is implicated in the development of various diseases, including cancer, making them key targets for novel therapeutic agents. nih.govnih.gov In the same study, another derivative, 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide, showed potent interactions with TP53 and NF-κB, with binding energies of -11.8 kJ/mol and -10.9 kJ/mol, respectively. nih.gov These findings suggest that compounds containing the acetamide scaffold are promising candidates for interacting with these crucial protein targets.

Table 1: Predicted Binding Affinities of this compound Analogs with Target Proteins

| Compound Derivative | Target Protein | Binding Energy (kJ/mol) | Source |

|---|---|---|---|

| 2,2'-(5,5'–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide | Caspase-3 | -10.0 | nih.gov |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | TP53 | -11.8 | nih.gov |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | NF-KAPPA-B | -10.9 | nih.gov |

Identification of Key Interaction Sites

The identification of key interaction sites is a critical outcome of molecular docking studies. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, stabilize the ligand within the protein's binding pocket. For acetamide derivatives, the electronegativity of the chlorine atom on the phenyl ring is suggested to play a role in strengthening hydrogen bonding with target proteins. vulcanchem.com Similarly, the thioether linkage and the acetamide group in related compounds are crucial for interactions with enzyme active sites. vulcanchem.com

In studies of related N-phenylacetamide conjugates, docking simulations revealed that the binding conformations are stabilized by specific interactions with amino acid residues in the active sites of enzymes like carbonic anhydrase. tandfonline.com These computational predictions are vital for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations serve to validate the stability of ligand-protein complexes predicted by molecular docking. researchgate.net

For instance, a 100 ns MD simulation was performed on a complex involving a bis-tetrazole derivative of this compound and its protein target to reinforce the findings from molecular docking. nih.gov Such simulations provide crucial insights into the conformational dynamics of the ligand within the binding site, confirming that it remains stably bound throughout the simulation period. nih.govresearchgate.net The analysis of root-mean-square deviation (RMSD) from MD simulations can suggest the stability of the ligand-protein complex, further validating its potential as an effective agent. researchgate.net These simulations have been successfully applied to various acetamide derivatives to probe their dynamic behavior and confirm stable binding modes. researchgate.netnih.gov

QSAR and Cheminformatics Applications in this compound Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govphyschemres.org In research involving N-(substituted phenyl)-2-chloroacetamides, QSAR and cheminformatics tools are employed to screen for antimicrobial potential and predict biological activity. nih.govresearchgate.net

Studies have utilized various cheminformatics prediction models to evaluate newly synthesized chloroacetamides. nih.govresearchgate.net These models assess key physicochemical and pharmacokinetic properties.

Table 2: Cheminformatics Tools Used in Chloroacetamide Research

| Prediction Model/Tool | Purpose | Source |

|---|---|---|

| Molinspiration | Predicts molecular properties and bioactivity score. | nih.govresearchgate.net |

| SwissADME | Evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | nih.govresearchgate.net |

| PreADMET | Predicts ADME (Absorption, Distribution, Metabolism, Excretion) data and toxicity. | nih.govresearchgate.net |

| PkcSM | Predicts various pharmacokinetic properties. | nih.govresearchgate.net |

These QSAR studies have confirmed that the biological activity of chloroacetamides varies significantly with the position of substituents on the phenyl ring. nih.govresearchgate.net For example, halogenated p-substituted phenyl rings were found to be among the most active due to high lipophilicity, which facilitates passage through cell membranes. nih.govresearchgate.net

Theoretical Spectroscopy (e.g., TD-DFT for Absorption Spectra)

Theoretical spectroscopy, particularly using Time-Dependent Density Functional Theory (TD-DFT), is employed to calculate and interpret the electronic absorption spectra of molecules like this compound. arabjchem.org This method allows for the estimation of transition energies and provides a theoretical basis for understanding experimental UV-Vis spectra. arabjchem.orgiucr.org

In studies of N-(substituted phenyl)-2-chloroacetamides, TD-DFT calculations have been performed using specific functionals and basis sets, such as CAM-B3LYP with a 6-311++G(d,p) or 6–311 G(d,p) basis set, to predict theoretical absorption spectra. arabjchem.orgiucr.org These calculations are often done considering both the gas phase and solvent effects using models like the Polarized Continuum Model (PCM). arabjchem.orgnih.gov

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of electronic transitions. For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the analysis revealed that the main absorption peak in the electronic spectrum was primarily due to a π–π* electronic transition. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing.

For several acetamide derivatives, Hirshfeld surface analysis has been performed to analyze the nature and extent of various intermolecular contacts. iucr.orgiucr.orgiucr.org The analysis typically generates fingerprint plots that summarize the different types of close contacts. Studies on related crystal structures have shown that the most significant contributions to the crystal packing often come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. iucr.orgiucr.orgdntb.gov.ua

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Analysis in Acetamide Derivatives

| Interaction Type | Description | Source |

|---|---|---|

| H⋯H | Contacts between hydrogen atoms. | iucr.orgiucr.org |

| C⋯H/H⋯C | Contacts between carbon and hydrogen atoms. | iucr.orgiucr.orgiucr.org |

| O⋯H/H⋯O | Contacts involving oxygen and hydrogen, often indicative of hydrogen bonds. | iucr.orgiucr.org |

| Cl⋯H/H⋯Cl | Contacts involving chlorine and hydrogen atoms. | iucr.orgiucr.org |

| C—H⋯π(ring) | Interactions between a C-H bond and a phenyl ring. | iucr.org |

| N—H⋯O | Classical hydrogen bonds between amide groups. | iucr.orgiucr.org |

Applications of 2 2 Chlorophenyl Acetamide in Specialized Fields

Role as a Synthetic Intermediate in Drug Discovery and Development

2-(2-Chlorophenyl)acetamide serves as a crucial building block, or synthetic intermediate, in the creation of more complex molecules, particularly in the pharmaceutical industry. guidechem.com Its structure, featuring a chlorophenyl group, is a common element in many biologically active molecules. smolecule.com The presence of this group can enhance the interaction of a drug with its biological target. smolecule.com

The versatility of this compound in chemical reactions makes it a valuable component in organic synthesis, allowing for the development of new pharmaceutical compounds. guidechem.com Researchers utilize it as a starting material in the discovery and development of novel drugs. guidechem.com For instance, derivatives of this compound are being investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. smolecule.com

The core structure of this compound is also found in precursors to certain anxiolytic (anti-anxiety), anticonvulsant, and sedative drugs. smolecule.com Specifically, a closely related molecule is an intermediate in the synthesis of benzodiazepines, a class of drugs that includes diazepam. smolecule.com The acetamide (B32628) portion of the molecule can also be modified to create prodrugs, which can improve the pharmacokinetic properties of a drug. archivepp.com

Interactive Table:

Agricultural Chemistry: Potential as Herbicides, Fungicides, and Insecticides (General Acetamide Derivatives)

While direct data on this compound's use in agriculture is limited, the broader class of acetamide derivatives shows significant potential and application in this field. smolecule.com Halogenated acetamides, in particular, are of interest for their ability to inhibit the growth of or eliminate bacteria and fungi. ukaazpublications.com

Herbicides: Chloroacetamide herbicides are a major class of herbicides used to control weeds in various crops. ukaazpublications.comusgs.gov Examples include acetochlor (B104951) and alachlor, which are widely used in the United States. usgs.govbioone.org The mechanism of action for some of these herbicides involves the inhibition of very-long-chain fatty acid synthase (VLCFAs), a crucial enzyme in plant growth. ekb.eg

Fungicides: Acetamide derivatives have also demonstrated fungicidal properties. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comcenmed.com Certain acetamide derivatives have shown effectiveness against various fungal species, including Candida and Aspergillus species. acs.orgnih.govacs.org Research has led to the development of novel acetamide derivatives with broad-spectrum antifungal activity. acs.orgnih.govacs.org Some have also shown promise in controlling phytopathogenic fungi that can cause significant crop damage. researchgate.net

Insecticides: The use of acetamide derivatives as insecticides is another area of active research. medchemexpress.com Studies have explored the insecticidal activity of novel acetamide derivatives against various pests. nih.govsemanticscholar.org For example, certain synthetic 2-cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives have been found to be effective against the larvae of Spodoptera frugiperda (fall armyworm). ekb.egresearchgate.net

Use in Material Science for Functional Materials (e.g., Disinfectants, Surfactants, Preservatives)

The chemical properties of acetamide derivatives also lend themselves to applications in material science for the creation of functional materials.

Disinfectants: Acetamide-based derivatives are recognized as potential antimicrobial agents and are used as disinfectants. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comcenmed.com Halogenated acetamides, including chloroacetamides, function as disinfectants due to their ability to inhibit or kill microorganisms. ukaazpublications.com

Surfactants: Certain acetamide derivatives, due to their molecular structure which can possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can act as surfactants. This amphiphilic nature allows them to be used in the formulation of emulsifiers. For instance, quinazoline-4(3H)-one-based cationic surfactants have been synthesized and studied for their surface-active properties. researchgate.net

Preservatives: The antimicrobial properties of acetamide derivatives also make them suitable for use as preservatives. ijpsr.info They can be incorporated into various products to prevent microbial growth and spoilage.

Interactive Table:

Future Directions and Research Challenges for 2 2 Chlorophenyl Acetamide

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current synthetic routes to 2-(2-Chlorophenyl)acetamide and its derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. Future research will prioritize the development of more efficient and environmentally friendly synthetic methodologies. This includes exploring one-pot syntheses, employing greener solvents, and utilizing catalytic systems to improve atom economy and reduce waste. For instance, novel methods for the synthesis of related compounds, such as 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628), have been developed using readily available starting materials like p-nitroaniline, highlighting a move towards more practical and scalable production. google.com The chloroacetylation of aminophenols has also been studied under various conditions to optimize reaction efficiency. neliti.com

Catalytic Approaches: Investigating novel catalysts to facilitate the amidation reaction with higher selectivity and under milder conditions.

Flow Chemistry: Utilizing microreactor technology for continuous and controlled synthesis, potentially leading to higher yields and improved safety.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering a highly selective and sustainable alternative to traditional chemical methods.

Elucidation of Comprehensive Biological Mechanisms and Toxicity Pathways

While preliminary studies have suggested potential biological activities for this compound and its derivatives, a comprehensive understanding of their mechanisms of action and toxicity profiles is largely undiscovered. Future research must delve into the specific molecular targets and signaling pathways modulated by this compound. This will involve a combination of in vitro and in vivo studies to identify protein interactions, enzyme inhibition, and effects on cellular processes.

A critical aspect of this research will be to investigate the compound's toxicity pathways. Understanding how the molecule is metabolized and identifying any potential toxic byproducts is essential for its safe development for any application. tandfonline.com For example, some chlorinated acetamides are known to have toxic effects, and it is crucial to determine the specific toxicological profile of this compound. nih.govcymitquimica.com Computational toxicology models can be employed as an initial screening tool to predict potential organ toxicity, such as neurotoxicity or nephrotoxicity. tandfonline.com

Advanced Computational Modeling for Predictive Research (e.g., explicit solvent models)

Computational modeling is set to play a pivotal role in accelerating research on this compound. Advanced techniques like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the compound's interactions with biological targets at an atomic level. mdpi.com These models can predict binding affinities and help to identify key structural features responsible for its biological activity. evitachem.com

A significant advancement in this area is the use of explicit solvent models in simulations. mdpi.comacs.orgnumberanalytics.com These models, which explicitly represent individual solvent molecules, can provide a more accurate depiction of the solvation effects that are crucial for understanding molecular recognition and binding processes in a biological environment. acs.orgnumberanalytics.com By combining these computational approaches with experimental data, researchers can build robust predictive models to guide the design of new derivatives with improved properties. For instance, computational studies can help in understanding the structure-activity relationships (SAR) by correlating molecular descriptors with biological activity.

Exploration of New Therapeutic and Industrial Applications

The structural features of this compound, particularly the presence of the chlorophenyl group, suggest a wide range of potential applications that are yet to be fully explored. smolecule.com Future research will focus on systematically screening this compound and its derivatives for novel therapeutic and industrial uses.

In the pharmaceutical arena, investigations could target a broad spectrum of diseases. For example, derivatives of similar acetamides have shown promise as antimicrobial, anticancer, and anticonvulsant agents. A novel anilidoquinoline derivative of 2-(2-chlorophenyl)-acetamide has demonstrated therapeutic potential in treating Japanese encephalitis. nih.gov The compound could also serve as a valuable intermediate in the synthesis of other pharmaceutically active molecules. smolecule.com

Beyond medicine, the industrial applications of this compound are also ripe for exploration. Its chemical properties may make it suitable for use in the development of:

Agrochemicals: As herbicides or fungicides, given that many acetamides possess such properties. mdpi.com

Materials Science: As a building block for the synthesis of novel polymers or functional materials. smolecule.com

Dyes and Pigments: The aromatic and amide functionalities could be leveraged in the production of new colorants.

Design of Highly Selective and Potent Derivatives with Enhanced Efficacy and Reduced Side Effects

A major goal of future research is to design and synthesize derivatives of this compound with improved efficacy and a better safety profile. This will involve a rational design approach, guided by structure-activity relationship (SAR) studies and computational modeling. By systematically modifying the structure of the parent compound, researchers can aim to enhance its binding affinity and selectivity for specific biological targets. nih.gov

For example, introducing different substituents on the phenyl ring or modifying the acetamide linker can significantly alter the compound's biological activity. ijcce.ac.irfrontiersin.org The addition of a chloro atom to the alpha carbon of some acetamides has been shown to be essential for their biological activity. mdpi.com The design of "mutual prodrugs," where the acetamide is linked to another pharmacologically active molecule, could also be a promising strategy to enhance therapeutic effects. archivepp.com The ultimate aim is to develop derivatives that are highly potent against their intended target while minimizing off-target effects and potential toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.